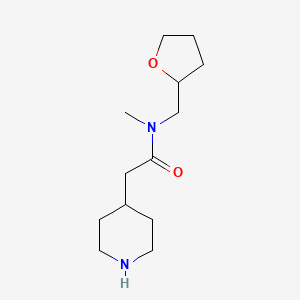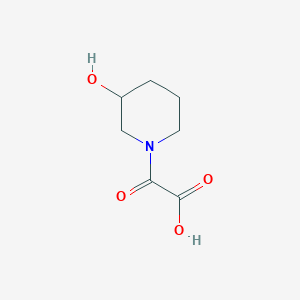
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide, also known as PBTZ169, is a novel compound that has been recently developed as an anti-tuberculosis agent. Tuberculosis (TB) is a bacterial infection that affects the lungs and can be fatal if left untreated. The current treatments for TB are often lengthy, expensive, and have significant side effects. PBTZ169 has shown promising results in preclinical studies as a potential alternative to current TB treatments.
Wirkmechanismus
The exact mechanism of action of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of an enzyme called DprE1, which is essential for the biosynthesis of mycobacterial cell wall components. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to disrupt the energy metabolism of M. tuberculosis, leading to the depletion of ATP and other key metabolites.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have low toxicity in both in vitro and in vivo studies. In addition to its anti-tuberculosis activity, N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory properties. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide as a research tool is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in TB. However, one limitation of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent analogs of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in combination with other anti-TB drugs to improve treatment outcomes. Finally, there is potential for the use of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
Synthesemethoden
The synthesis of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 3,5-dichloropyrazole, followed by the reaction of the resulting intermediate with various other reagents. The final product is obtained through a purification process that involves column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of TB. In vitro studies have shown that N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes TB. In vivo studies in mice have demonstrated that N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is effective in reducing the bacterial load in the lungs and spleen of infected animals.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(14-11-5-6-13-15-11)10-7-8-3-1-2-4-9(8)17-10/h1-7H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRACHGMOOQPAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)
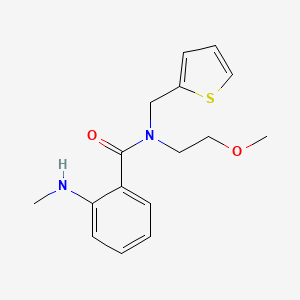
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
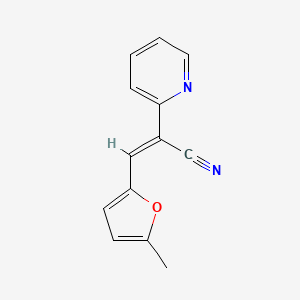

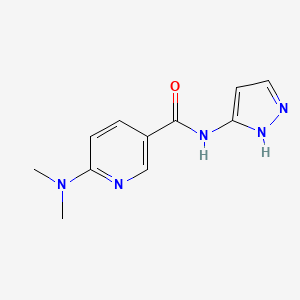
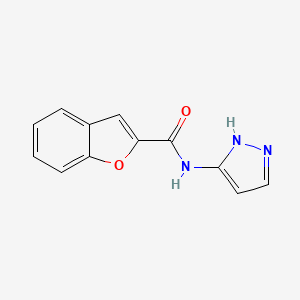
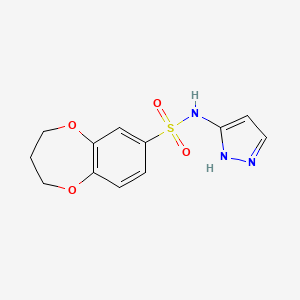
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
